![molecular formula C16H16ClN3O6S2 B2551325 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)pyrrolidine-2-carboxamide CAS No. 1105638-89-8](/img/structure/B2551325.png)
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C16H16ClN3O6S2 and its molecular weight is 445.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)pyrrolidine-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry, particularly for its potential anti-cancer properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H18ClN3O6S2 with a molecular weight of approximately 459.9 g/mol. It features a pyrrolidine ring, a sulfonyl group, and a nitrophenyl moiety, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H18ClN3O6S2 |
Molecular Weight | 459.9 g/mol |
CAS Number | 941941-82-8 |
Structural Features | Pyrrolidine, Sulfonyl, Nitrophenyl |
Synthesis
The synthesis of this compound typically involves multi-step reactions requiring precise control over reaction conditions to yield high-purity products. The steps generally include:
- Formation of the pyrrolidine ring.
- Introduction of the sulfonyl and nitrophenyl groups.
- Final purification through crystallization or chromatography.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes critical for tumor growth, particularly those involved in cell signaling pathways.
- Cell Cycle Arrest : Preliminary studies suggest that it can induce G2/M phase arrest in cancer cells, thereby inhibiting proliferation.
Anti-Cancer Properties
In vitro assays have demonstrated that this compound exhibits significant anti-proliferative activity against various tumor cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
The compound's ability to inhibit tubulin polymerization was also noted, which is a crucial action in preventing cancer cell division.
Case Studies
Several studies have focused on the biological evaluation of similar compounds within the same structural class:
- Study on Sulfonamide Derivatives : A series of sulfonamide derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes and showed promising results in reducing inflammation and tumor growth .
- Pyrrolidine Derivatives : Research on pyrrolidine-based compounds indicated their effectiveness in targeting mitotic processes in cancer cells, reinforcing the potential therapeutic role of this compound .
Comparative Analysis
To better understand the unique features of this compound, comparisons with structurally similar compounds can be drawn:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide | Similar piperidine framework | Different nitrophenyl substitution |
5-(3,5-dichloropyridin-4-yl)sulfanyl-N-(4-methoxyphenyl)-4-nitrothiophene-2-carboxamide | Contains pyridine instead of piperidine | Potentially different pharmacological effects |
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-methoxy-2-nitrophenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O6S2/c1-26-10-4-5-11(13(9-10)20(22)23)18-16(21)12-3-2-8-19(12)28(24,25)15-7-6-14(17)27-15/h4-7,9,12H,2-3,8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQDRFCUWNNNEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.